Laureth-2

Descripción

Propiedades

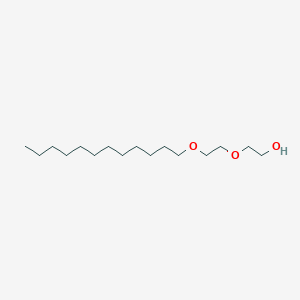

IUPAC Name |

2-(2-dodecoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLWQVJVINEILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038816 | |

| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-93-4 | |

| Record name | Diethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-(dodecyloxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(dodecyloxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURETH-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4D38LT1L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Laureth-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Laureth-2, a non-ionic surfactant pivotal in various scientific and industrial applications, including drug delivery systems. Due to the limited availability of a directly reported experimental CMC value for this compound in publicly accessible literature, this document focuses on providing a scientifically grounded estimation based on homologous surfactants and details the established methodologies for its empirical determination.

Introduction to this compound and its Critical Micelle Concentration

This compound, a polyoxyethylene ether of lauryl alcohol, consists of a twelve-carbon alkyl chain (lauryl) and an average of two ethylene (B1197577) oxide units. As a non-ionic surfactant, it possesses both hydrophilic (ethylene oxide chain) and hydrophobic (alkyl chain) moieties. This amphiphilic nature enables this compound to self-assemble in aqueous solutions into organized structures known as micelles.

The Critical Micelle Concentration (CMC) is a fundamental and critical parameter of any surfactant. It is defined as the concentration at which the surfactant monomers in a solution begin to aggregate to form micelles. Below the CMC, surfactant molecules primarily exist as monomers. As the concentration approaches and surpasses the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. For drug development, the CMC is a crucial factor as it influences the stability of formulations, the solubilization of poorly water-soluble drugs, and the formation of drug delivery vehicles like nanoparticles and emulsions.

Quantitative Data: Estimated CMC of this compound and Values for Related Surfactants

Based on the data for other C12 polyoxyethylene ethers, the CMC of this compound (C12E2) is estimated to be in the range of 0.06 - 0.08 mM . This estimation is extrapolated from the trend observed in the following table of experimentally determined CMC values for closely related compounds.

| Surfactant Name | Chemical Formula | Alkyl Chain Length (n) | Ethylene Oxide Units (m) | CMC (mM) | Temperature (°C) |

| Brij 30 | C12E4 | 12 | 4 | 0.069 | 25 |

| C12E5 | C12H25(OCH2CH2)5OH | 12 | 5 | 0.071 | 25 |

| Brij 35 (C12E23) | C12E23 | 12 | 23 | 0.092 | 25 |

Note: The data for related surfactants is compiled from various scientific sources. The actual CMC of this compound can be influenced by factors such as purity, temperature, and the presence of electrolytes.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization of this compound. Several methods can be employed, each relying on the detection of the abrupt change in a specific physicochemical property of the solution at the CMC. The most common and recommended methods for non-ionic surfactants like this compound are the surface tension method, fluorescence spectroscopy, and the dye solubilization method.

Comparison of Common CMC Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Surface Tension | Measures the change in surface tension of the surfactant solution as a function of concentration. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. | Direct and widely applicable to all types of surfactants. Provides information on surface activity. | Sensitive to impurities. Requires precise instrumentation. |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the fluorescence spectrum of the probe indicates the formation of micelles. | Highly sensitive and requires a small sample volume. Can provide information on the micellar microenvironment. | The probe itself may interact with the surfactant and influence the CMC. Requires a spectrofluorometer. |

| Dye Solubilization | A water-insoluble dye is added to the surfactant solution. The dye becomes solubilized within the micelles, leading to a significant increase in the absorbance of the solution at the CMC. | Simple and does not require specialized equipment (a UV-Vis spectrophotometer is sufficient). | The choice of dye is critical. The dye may affect micelle formation. Less sensitive than the fluorescence method. |

Detailed Experimental Protocol: Surface Tension Method

This method is considered a primary technique for CMC determination due to its direct measurement of surface activity.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (with a Wilhelmy plate or du Noüy ring)

-

Constant temperature bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Lauret-2 (e.g., 10 mM) in deionized water. Ensure complete dissolution.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the estimated CMC (e.g., from 0.001 mM to 1 mM). Prepare at least 10-15 different concentrations.

-

-

Instrumentation Setup:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C) and allow the instrument and samples to equilibrate.

-

-

Measurement:

-

Measure the surface tension of the deionized water as a reference.

-

Starting with the most dilute solution, measure the surface tension of each this compound solution.

-

Thoroughly clean the Wilhelmy plate or du Noüy ring between each measurement to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show two distinct linear regions. The first region will have a negative slope, and the second region will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Detailed Experimental Protocol: Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method offers high sensitivity and is well-suited for determining the CMC of non-ionic surfactants.

Materials and Equipment:

-

This compound

-

Pyrene (fluorescence grade)

-

Acetone (B3395972) (spectroscopic grade)

-

High-purity deionized water

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in acetone (e.g., 1 x 10-3 M).

-

Prepare a stock solution of this compound in deionized water (e.g., 10 mM).

-

Prepare a series of this compound solutions of varying concentrations.

-

To each this compound solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 x 10-6 M. The volume of acetone should be kept minimal (<1% of the total volume) to avoid affecting micellization.

-

Allow the solutions to equilibrate for several hours in the dark.

-

-

Instrumentation Setup:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Set the emission scan range from 350 nm to 500 nm.

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum for each prepared solution.

-

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene monomer emission.

-

Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration (log C).

-

The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve.

-

Visualizations: Diagrams of Experimental Workflows and Micelle Formation

Logical Relationship of Micelle Formation

Caption: The process of micelle formation as surfactant concentration increases.

Experimental Workflow for CMC Determination by Surface Tension

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauret-2

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Laureth-2, a non-ionic surfactant widely utilized in the cosmetic, pharmaceutical, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties of this compound, methodologies for HLB determination, and its application in formulation development.

Introduction to this compound and its HLB

This compound is the polyethylene (B3416737) glycol ether of lauryl alcohol, conforming to the general structure C12H25(OCH2CH2)nOH, where 'n' for this compound is an average of 2. As a non-ionic surfactant, it possesses both a hydrophilic (water-loving) portion, the ethylene (B1197577) oxide chain, and a lipophilic (oil-loving) portion, the lauryl alcohol chain. The balance between these two parts is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale, a concept first introduced by William C. Griffin.[1]

The HLB value is a crucial parameter for formulators as it indicates the surfactant's relative affinity for water and oil, thereby predicting its functional performance as an emulsifier, wetting agent, solubilizer, or detergent.[1][2] Surfactants with low HLB values are predominantly lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.[2][3]

This compound has an HLB value of approximately 6.2. [4] This places it in the category of W/O emulsifiers.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various formulations.

| Property | Value | References |

| HLB Value | 6.2 | [4] |

| Chemical Name | Polyoxyethylene (2) Lauryl Ether | [4] |

| INCI Name | This compound | |

| CAS Number | 3055-93-4, 68439-50-9 | [4][5] |

| Molecular Formula | C16H34O3 | [6] |

| Molar Mass | Approx. 280 - 288.44 g/mol | [4][5] |

| Appearance | Clear to cloudy liquid | [4][7] |

| Odor | Weak, characteristic | [4] |

| Solubility | Poorly soluble in water, forming cloudy solutions. Soluble in low aliphatic alcohols (e.g., methanol, ethanol). | [4][6] |

| Density (at 20°C) | Approx. 0.905 g/mL | [4] |

| Solidification Point | Close to 0°C | [4] |

Experimental Protocols for HLB Determination

The HLB value of a non-ionic surfactant like this compound can be determined through various theoretical and experimental methods. Below are detailed methodologies for key experimental approaches.

Griffin's Method (Theoretical Calculation)

Griffin's method is a foundational theoretical approach for calculating the HLB of non-ionic surfactants, particularly for polyoxyethylene ethers.[1]

Principle: The HLB is calculated based on the weight percentage of the hydrophilic portion (the ethylene oxide chain) of the molecule.[2]

Formula: HLB = 20 * (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic portion (ethylene oxide groups).

-

M is the total molecular mass of the molecule.[1]

For ethoxylated alcohols, a simplified formula is often used: HLB = E / 5 Where:

-

E is the weight percentage of ethylene oxide in the molecule.[8]

Experimental Protocol (for determining E): The weight percentage of ethylene oxide (E) can be determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by chemical analysis following established pharmacopeial methods.

Emulsion Titration Method (Experimental Determination)

This method involves preparing a series of emulsions to find the optimal HLB required to emulsify a specific oil phase.

Principle: A blend of two surfactants with known low and high HLB values is used to create a range of HLB values. The blend that produces the most stable emulsion for a given oil phase corresponds to the required HLB of that oil. To determine the HLB of an unknown surfactant, it can be used as one of the components in the blend.

Materials:

-

This compound (as the surfactant with unknown or to-be-verified HLB).

-

A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).

-

A standard oil phase (e.g., mineral oil, required HLB for O/W emulsion is ~10.5).

-

Distilled water.

-

Glass beakers, graduated cylinders, and a homogenizer.

Procedure:

-

Prepare a series of surfactant blends by mixing this compound and the high HLB surfactant in varying ratios (e.g., 90:10, 80:20, ..., 10:90).

-

Calculate the HLB of each blend using the formula: HLB_blend = (fraction_A * HLB_A) + (fraction_B * HLB_B).

-

For each surfactant blend, prepare an oil-in-water emulsion. A typical starting formulation could be 5% surfactant blend, 30% oil phase, and 65% water phase.

-

Heat the oil and water phases separately to approximately 70-75°C.

-

Add the surfactant blend to the water phase and mix.

-

Slowly add the oil phase to the water-surfactant mixture while homogenizing.

-

Continue homogenization for a set period (e.g., 5 minutes) to ensure uniform droplet size.

-

Allow the emulsions to cool to room temperature.

-

Observe the stability of the emulsions over a period of time (e.g., 24 hours, 1 week) for signs of creaming, coalescence, or phase separation.

-

The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB for the oil phase. By working with a known oil, this method can be adapted to determine the HLB of an unknown surfactant.

Application in Formulation: A Workflow

This compound, with its low HLB, is primarily used as a W/O emulsifier, a co-emulsifier in O/W systems to build viscosity and stability, and as a wetting agent. The following diagram illustrates a typical workflow for developing a water-in-oil emulsion using this compound.

Logical Relationships of this compound Properties and Applications

The physicochemical properties of this compound dictate its functional roles in various product formulations. The following diagram illustrates these relationships.

Conclusion

This compound, with its defined Hydrophilic-Lipophilic Balance of 6.2, is a versatile non-ionic surfactant with significant utility in the formulation of water-in-oil emulsions and as a stability enhancer in oil-in-water systems. A thorough understanding of its physicochemical properties and the experimental methods to verify its HLB value is paramount for formulators in the pharmaceutical and cosmetic sciences. The workflows and logical diagrams provided in this guide serve as a foundational tool for the effective application of this compound in product development.

References

A Deep Dive into the Solubility of Laureth-2: A Technical Guide for Scientists and Formulation Experts

Introduction

Laureth-2, a non-ionic surfactant of the polyoxyethylene lauryl ether family, is a cornerstone ingredient in a multitude of applications, from pharmaceutical formulations and drug delivery systems to personal care products. Its efficacy in these systems is intrinsically linked to its solubility characteristics in both aqueous and organic media. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the principles governing its behavior. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in optimizing their formulations and predicting the performance of this compound.

Understanding this compound: Key Properties

This compound is the polyethylene (B3416737) glycol ether of lauryl alcohol, with an average of two ethylene (B1197577) oxide units. This structure imparts an amphiphilic nature, with a hydrophilic polyethylene glycol chain and a hydrophobic lauryl (C12) alkyl chain. This dual character dictates its solubility and interfacial activity. A key parameter for non-ionic surfactants like this compound is the Hydrophile-Lipophile Balance (HLB), which for this compound is approximately 6.2.[1] This relatively low HLB value suggests a greater affinity for lipophilic (oily) phases over hydrophilic (watery) phases, a crucial factor in predicting its solubility.

Solubility of this compound: A Quantitative and Qualitative Overview

Aqueous Solubility

This compound is generally described as being poorly soluble in water.[1][2] When dispersed in aqueous solutions, it tends to form cloudy solutions or emulsions, a behavior consistent with its low HLB value.[1][2] The available quantitative data for the solubility of this compound in water at 25°C is estimated to be in the range of 7 to 63 mg/L.[3] One source provides a more specific estimated value of 13.86 mg/L at 25°C.[4]

Solubility in Organic Solvents

Consistent with the "like dissolves like" principle, this compound exhibits better solubility in less polar organic solvents. It is reported to dissolve much better in low aliphatic alcohols, such as methanol (B129727) and ethanol, compared to water.[1][2] While specific quantitative data is scarce, its solubility in various organic solvents can be inferred from its chemical structure and the properties of the solvent.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Chemical Class | Polarity | Expected Solubility | Quantitative Data (at 25°C unless specified) |

| Water | Aqueous | High | Poorly Soluble / Forms cloudy dispersions | 7 - 63 mg/L[3], ~13.86 mg/L (estimated)[4] |

| Methanol | Alcohol | High | Soluble | Data not available |

| Ethanol | Alcohol | High | Soluble | Data not available |

| Isopropanol | Alcohol | Medium | Soluble | Data not available |

| Acetone | Ketone | Medium | Likely Soluble | Data not available |

| Ethyl Acetate | Ester | Medium | Likely Soluble | Data not available |

| Hexane | Aliphatic Hydrocarbon | Low | Likely Soluble | Data not available |

| Toluene | Aromatic Hydrocarbon | Low | Likely Soluble | Data not available |

| Mineral Oil | Hydrocarbon | Low | Likely Soluble | Data not available |

| Vegetable Oils | Triglycerides | Low | Likely Soluble | Data not available |

Note: The expected solubility is based on the chemical properties of this compound and the respective solvents. Further experimental verification is recommended.

Experimental Protocol for Determining this compound Solubility

A precise determination of this compound solubility in various solvents is crucial for formulation development. The following is a detailed experimental protocol based on the widely accepted "flask method," adapted from OECD Guideline 105. This method is suitable for determining the saturation mass concentration of a substance in a solvent.

Objective:

To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., purified water, ethanol, hexane)

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass flasks with stoppers (e.g., 50 mL or 100 mL)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with a suitable detector like an Evaporative Light Scattering Detector (HPLC-ELSD) or a Corona Charged Aerosol Detector (CAD), or Gas Chromatography (GC) if the solvent is volatile and this compound is derivatized).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is achieved. A starting point could be to add approximately 1 g of this compound to 50 mL of the solvent.

-

Add a magnetic stir bar to the flask.

-

Securely stopper the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a predetermined period to allow it to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium. This can be done by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of this compound. Equilibrium is reached when the concentration no longer changes significantly over time.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved Lauret-2 to settle.

-

To ensure complete separation of the solid and liquid phases, it is recommended to centrifuge the samples at a suitable speed and for a sufficient duration.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible filter to remove any remaining undissolved particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD or GC).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100) / Volume of original sample taken (mL)

-

-

Reporting:

-

The report should include the solubility value (e.g., in g/100 mL or mg/L), the temperature at which the measurement was performed, the analytical method used, and any observations made during the experiment.

-

Visualizing Solubility Principles: The Role of HLB

The Hydrophile-Lipophile Balance (HLB) is a critical concept for understanding the behavior of non-ionic surfactants like this compound. The following diagram, generated using Graphviz, illustrates the relationship between the HLB value and the solubility characteristics of a surfactant.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in both aqueous and organic solvents. While quantitative data remains limited in publicly accessible literature, the qualitative understanding based on its chemical structure and HLB value provides a strong foundation for formulation development. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems. A clear understanding of this compound's solubility is paramount for harnessing its full potential as a versatile non-ionic surfactant in various scientific and industrial applications. Further research to generate a more comprehensive quantitative solubility database for this compound in a wider range of organic solvents would be highly beneficial to the scientific community.

References

An In-Depth Technical Guide to the Safe Handling of Laureth-2 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Laureth-2, a non-ionic surfactant commonly utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Physicochemical and Toxicological Profile of this compound

This compound, a polyoxyether of lauryl alcohol, is a clear to cloudy, viscous liquid with a characteristic mild odor.[1][2] Its properties make it an effective emulsifying and cleansing agent in numerous formulations.[2][3] A summary of its key physicochemical and toxicological data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | Polyoxyethylene lauryl alcohol | [1] |

| CAS Number | 68439-50-9 | [1] |

| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)₂OH | [3] |

| Molar Mass | Approximately 288.44 g/mol | [3] |

| Appearance | Clear to cloudy, viscous liquid | [1][2] |

| Odor | Mild, characteristic | [1] |

| Solubility | Soluble in water and alcohol | [3] |

| Density | Approximately 1.05 g/cm³ | [3] |

| Boiling Point | Decomposes before boiling | [3] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Method | References |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD 401 | [4] |

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rabbit | OECD 402 | [4] |

| Skin Corrosion/Irritation | No irritant effect | [4] | ||

| Serious Eye Damage/Irritation | Causes serious eye damage | [5] | ||

| Aquatic Toxicity (Acute) | Very toxic to aquatic life | [4][6] |

Hazard Identification and Safety Precautions

This compound is classified as causing serious eye damage and is very toxic to aquatic life.[4][6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[6]

-

Respiratory Protection: Not typically required under normal laboratory conditions with adequate ventilation. However, if aerosols or vapors are generated, a suitable respirator should be used.[6]

Handling and Storage

-

Handling: Avoid contact with eyes and skin. Ensure good ventilation in the work area. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a cool, well-ventilated place in tightly closed containers.[5][6] Keep away from oxidizing agents.[6]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response

In the event of a spill, follow the established laboratory protocol for chemical spills. A general workflow for a this compound spill is outlined below.

Experimental Protocols for Toxicity Assessment

The toxicological data for this compound are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide a detailed overview of the methodologies for key toxicity tests.

Acute Oral Toxicity (OECD 401)

This test provides information on the adverse effects that may result from a single oral administration of a substance.

Acute Dermal Toxicity (OECD 402)

This guideline details the procedure for assessing the potential adverse effects of a substance following a single dermal application.

Acute Eye Irritation/Corrosion (OECD 405)

This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eye.

Fish, Acute Toxicity Test (OECD 203)

This guideline outlines a method to determine the acute lethal toxicity of a substance to fish.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test is used to determine the acute toxicity of a substance to Daphnia (water fleas).

Mechanism of Action and Signaling Pathways in Skin Irritation

Surfactants like this compound can induce skin irritation by interacting with the stratum corneum, the outermost layer of the skin. This interaction can disrupt the lipid barrier and denature proteins, leading to an inflammatory response. While specific pathways for this compound are not extensively documented, the general mechanism of surfactant-induced skin irritation involves the activation of pro-inflammatory signaling cascades.

Upon disruption of the skin barrier, keratinocytes can release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines can then activate downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways leads to the transcription and release of a wider array of inflammatory mediators, amplifying the inflammatory response and resulting in the clinical signs of skin irritation.

References

Synthesis and Purification of Laureth-2 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Laureth-2 (lauryl alcohol diethoxylate), a non-ionic surfactant crucial for various research and development applications, including its use as an emulsifier and in the formulation of drug delivery systems.[1][2][3] This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes to aid in the successful laboratory-scale production of high-purity this compound.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol ether of lauryl alcohol.[4][5] The "2" in its name signifies the average number of repeating ethylene (B1197577) oxide units in the molecule.[4] It is synthesized through the ethoxylation of lauryl alcohol (dodecanol).[1][6] this compound is a versatile non-ionic surfactant with applications as an emulsifying agent, cleansing agent, and solubilizer.[1][4] For research purposes, particularly in drug development and formulation studies, the purity of this compound is paramount to ensure experimental reproducibility and avoid confounding results from impurities such as unreacted starting materials or byproducts like 1,4-dioxane.[4][5]

Synthesis of this compound

The primary method for synthesizing this compound is the base-catalyzed ethoxylation of lauryl alcohol.[7] This reaction involves the ring-opening polymerization of ethylene oxide onto the hydroxyl group of lauryl alcohol.

Reaction Principle

The synthesis proceeds via an anionic polymerization mechanism. A strong base, typically potassium hydroxide (B78521) (KOH), deprotonates the lauryl alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, initiating the polymerization. Subsequent ethylene oxide molecules add to the growing chain until the desired average degree of ethoxylation is achieved.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a typical laboratory-scale synthesis of this compound.

Materials:

-

Lauryl alcohol (dodecanol), high purity

-

Ethylene oxide, high purity

-

Potassium hydroxide (KOH), pellets

-

Nitrogen gas, high purity

-

Dry toluene (B28343) (optional, as a solvent)

-

Hydrochloric acid (HCl) or acetic acid for neutralization

Equipment:

-

A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, heating mantle, temperature controller, pressure gauge, and inlet/outlet valves.

-

Schlenk line or similar inert gas system

-

Syringe pump or mass flow controller for ethylene oxide addition

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove air and moisture.

-

Catalyst and Alcohol Addition: Under a nitrogen atmosphere, charge the reactor with lauryl alcohol and potassium hydroxide (typically 0.1-0.5% by weight of the lauryl alcohol).

-

Dehydration: Heat the mixture to 110-120°C under a gentle nitrogen stream or vacuum for 1-2 hours to remove any residual water.

-

Ethoxylation:

-

Seal the reactor and increase the temperature to the reaction temperature, typically between 120°C and 180°C.[7]

-

Pressurize the reactor with nitrogen to 1-2 bar.[7]

-

Slowly introduce the required amount of ethylene oxide into the reactor using a syringe pump or mass flow controller. The molar ratio of ethylene oxide to lauryl alcohol should be approximately 2:1 to target this compound.

-

Maintain the reaction temperature and pressure. The reaction is exothermic, so careful monitoring and control of the temperature are crucial.

-

The reaction time will vary depending on the temperature, pressure, and catalyst concentration but is typically several hours. The reaction is complete when the pressure in the reactor ceases to drop.

-

-

Quenching and Neutralization:

-

Cool the reactor to below 50°C.

-

Carefully vent any unreacted ethylene oxide through a suitable scrubber.

-

Neutralize the catalyst by adding a stoichiometric amount of hydrochloric acid or acetic acid. This will precipitate the potassium as potassium chloride or potassium acetate (B1210297).

-

-

Initial Purification: Filter the crude product to remove the precipitated salt. The resulting product is a polydisperse mixture containing this compound as the main component, along with unreacted lauryl alcohol, and higher and lower ethoxylates.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.

Purification of this compound

The crude product from the synthesis is a mixture with a distribution of ethoxymers. For research applications requiring a well-defined material, purification is essential to isolate the diethoxylated species and remove unreacted starting materials and byproducts.

Purification Techniques

Several techniques can be employed for the purification of this compound. The choice of method depends on the desired purity, scale of operation, and available equipment.

Table 1: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Fractional Vacuum Distillation | Separation based on differences in boiling points. | Effective for removing lower boiling point impurities like unreacted lauryl alcohol. | Requires high vacuum and temperature, which can lead to degradation. Poor separation of higher ethoxylates. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can provide high purity and good separation of different ethoxylates. | Can be time-consuming and require large volumes of solvent. |

| Solvent Extraction | Separation based on differential solubility in immiscible solvents. | Good for removing highly polar or non-polar impurities. | May not effectively separate molecules with similar polarities like adjacent ethoxylates. |

Experimental Protocols for Purification

Equipment:

-

Short-path distillation apparatus with a vacuum pump and cold trap.

-

Heating mantle with a stirrer.

-

Thermometer and pressure gauge.

Procedure:

-

Charge the distillation flask with the crude this compound.

-

Slowly apply vacuum, being careful to control any initial foaming.

-

Gradually heat the mixture while stirring.

-

Collect the fraction corresponding to unreacted lauryl alcohol at its boiling point under the applied vacuum.

-

Increase the temperature to distill the this compound fraction. The boiling point will be higher than that of lauryl alcohol.

-

Monitor the temperature and pressure closely to ensure a clean separation.

Materials:

-

Silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase).

-

A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes for normal-phase, or a gradient of methanol (B129727) in water for reversed-phase).

Procedure:

-

Pack a chromatography column with the chosen stationary phase.

-

Dissolve the crude this compound in a minimum amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity (for normal-phase) or decreasing it (for reversed-phase).

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) or another suitable analytical technique to identify the fractions containing pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Materials:

-

A suitable pair of immiscible solvents (e.g., hexane (B92381) and a water/methanol mixture).

-

Separatory funnel.

Procedure:

-

Dissolve the crude this compound in one of the solvents.

-

Add the second, immiscible solvent to the separatory funnel.

-

Shake the funnel vigorously to ensure thorough mixing of the two phases, venting frequently.

-

Allow the layers to separate.

-

Drain the lower layer and collect the upper layer.

-

Repeat the extraction of the desired layer with fresh portions of the other solvent to improve separation.

-

Combine the extracts containing the purified this compound and remove the solvent.

Purification Workflow Diagram

Caption: A diagram showing the different purification pathways for crude this compound.

Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Information Provided | Typical Results for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities (e.g., unreacted lauryl alcohol). | A major peak corresponding to this compound with a specific retention time and mass spectrum. |

| High-Performance Liquid Chromatography (HPLC) | Purity, distribution of ethoxylates. | A primary peak for this compound, with smaller peaks for other ethoxylates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation, determination of the average degree of ethoxylation. | Characteristic peaks for the lauryl chain and the ethylene oxide units. Integration of the peaks can be used to calculate the average number of ethoxylate groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for C-O-C (ether) and O-H (hydroxyl) bonds. |

Safety Considerations

-

Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. It should only be handled in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).

-

The ethoxylation reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. The reactor must be equipped with adequate cooling and pressure relief systems.

-

Potassium hydroxide is a corrosive base. Handle with appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The synthesis and purification of this compound for research use require careful control of reaction conditions and a systematic approach to purification. By following the detailed protocols and employing the appropriate analytical techniques outlined in this guide, researchers can produce high-purity this compound, ensuring the reliability and accuracy of their experimental results. The choice of purification method will depend on the specific purity requirements of the intended application, with column chromatography generally offering the highest resolution for obtaining a narrow distribution of ethoxylates.

References

The Influence of Lauret-2 on Lipid Bilayer Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-2, a non-ionic surfactant of the polyoxyethylene alkyl ether class, is widely utilized in cosmetic and pharmaceutical formulations. Its amphiphilic nature, comprising a hydrophilic diethylene glycol ether headgroup and a hydrophobic dodecyl tail, drives its interaction with and perturbation of lipid bilayers, the fundamental structure of cell membranes. Understanding the molecular-level interactions between this compound and lipid membranes is paramount for formulators aiming to control drug delivery, enhance skin penetration, and ensure the stability and efficacy of their products. This technical guide provides an in-depth analysis of the core principles governing the interaction of this compound with lipid bilayers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Interaction Mechanisms

The interaction of this compound with a lipid bilayer is a multi-stage process governed by the concentration of the surfactant. At low concentrations, this compound monomers partition from the aqueous phase into the lipid bilayer. As the concentration increases, the bilayer becomes saturated with this compound molecules, leading to alterations in its physicochemical properties. Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles, which can then solubilize the lipid bilayer, leading to the formation of mixed micelles and eventual membrane disruption. This process is often described by the "detergent model" of membrane disruption.

Quantitative Impact of Polyoxyethylene Alkyl Ethers on Lipid Bilayers

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the effects of structurally similar polyoxyethylene alkyl ethers (CnEm) on lipid bilayer properties have been studied. This data provides valuable insights into the expected behavior of this compound.

| Property | Surfactant | Lipid System | Molar Ratio (Surfactant:Lipid) | Observed Effect | Reference |

| Bilayer Thickness | 2C18E12 | Vesicles | 1:1 with Cholesterol | Increased by ~16 Å | [1] |

| 2C18E12 | Vesicles | 1:1:2 with DSPC & Cholesterol | Increased by ~9 Å | [1] | |

| Membrane Packing | C12En | POPC | 0.1 - 0.2 | Tightened membrane packing, reduced area per lipid | [2] |

| C12En | POPC | > 0.2 | Significant thinning of hydrophobic core, increased area per molecule | [2] | |

| Hydration | C12En | POPC | - | Reduced hydration of the lipid | [2] |

Experimental Protocols

The characterization of this compound's interaction with lipid bilayers involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.

Methodology:

-

Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC) in a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Incorporation of this compound: Add this compound to the liposome suspension at various molar ratios. The mixture can be incubated, and in some cases, subjected to freeze-thaw cycles to ensure homogenous mixing.

-

DSC Measurement:

-

Load the liposome/Laureth-2 suspension into the sample pan of the calorimeter and an equal volume of buffer into the reference pan.

-

Equilibrate the system at a temperature below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition of the lipid.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The Tm is determined as the peak temperature of the main phase transition, and the enthalpy (ΔH) is calculated from the area under the peak. Changes in these parameters in the presence of this compound indicate its effect on bilayer stability and fluidity.[1][3][4][5][6]

Fluorescence Spectroscopy

Objective: To probe changes in membrane fluidity and polarity upon the incorporation of this compound.

Methodology:

-

Probe Incorporation: Prepare liposomes with a fluorescent probe, such as Laurdan or DPH, incorporated into the bilayer at a low molar ratio (e.g., 1:500 probe:lipid).

-

This compound Addition: Titrate the liposome suspension with a stock solution of this compound.

-

Fluorescence Measurement:

-

For Laurdan, measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm) upon excitation at a single wavelength (e.g., 350 nm).

-

For DPH, measure the fluorescence anisotropy.

-

-

Data Analysis:

-

Laurdan General Polarization (GP): Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in GP indicates an increase in membrane fluidity and hydration in the headgroup region.

-

DPH Anisotropy: A decrease in fluorescence anisotropy indicates an increase in the fluidity of the hydrophobic core of the bilayer.[7][8][9]

-

Neutron and X-ray Scattering

Objective: To directly measure changes in bilayer thickness and structure.

Methodology:

-

Sample Preparation: Prepare supported lipid bilayers or oriented lipid stacks on a suitable substrate (e.g., silicon wafer).

-

This compound Interaction: Expose the lipid bilayer to a solution containing this compound.

-

Scattering Measurement:

-

Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Scattering (SAXS): These techniques are used to determine the overall structure and thickness of vesicles in solution.

-

Neutron Reflectivity or X-ray Reflectivity: These techniques provide high-resolution information about the thickness and composition of planar lipid bilayers.

-

-

Data Analysis: The scattering data is fitted to a model of the lipid bilayer to extract parameters such as bilayer thickness, area per lipid, and the location of this compound within the membrane.[1]

Visualizing the Interaction

The following diagrams, generated using Graphviz, illustrate key aspects of the this compound and lipid bilayer interaction.

Conclusion

The interaction of this compound with lipid bilayers is a complex process that is fundamental to its function in various formulations. By partitioning into the membrane, this compound alters the bilayer's structural and dynamic properties, such as thickness, packing, and fluidity. At higher concentrations, it can lead to the complete solubilization of the membrane. The quantitative data from related polyoxyethylene alkyl ethers, coupled with the detailed experimental protocols provided, offer a robust framework for researchers and drug development professionals to investigate and modulate these interactions for specific applications. A thorough understanding of these mechanisms is crucial for the rational design of effective and stable drug delivery systems and cosmetic products.

References

- 1. ucm.es [ucm.es]

- 2. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydration of DOPC bilayers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermostability of Laureth-2 in Experimental Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermostability of Laureth-2, a non-ionic surfactant, in commonly used experimental buffers. Understanding the thermal behavior of this compound is critical for its effective use in various research, pharmaceutical, and drug development applications where temperature stability is a key factor.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol ether of lauryl alcohol, conforming to the general structure C12H25(OCH2CH2)nOH, where 'n' for this compound is an average of two.[1] It is widely utilized as an emulsifier, surfactant, and solubilizing agent in cosmetics, pharmaceuticals, and various research applications.[1] Its performance can be significantly influenced by the composition and temperature of the surrounding medium, particularly in buffered solutions used to mimic physiological conditions.

Thermostability of this compound in Experimental Buffers

The thermostability of non-ionic surfactants like this compound is often characterized by their cloud point, which is the temperature at which the solution becomes cloudy as the surfactant phase separates from the aqueous solution. This phenomenon is reversible and is a critical parameter for determining the working temperature range of a formulation. The cloud point is sensitive to the presence of electrolytes and other additives in the buffer.

PBS is a widely used buffer in biological research due to its isotonic and non-toxic nature. The presence of salts in PBS, primarily sodium chloride (NaCl), has a significant impact on the cloud point of polyoxyethylene alkyl ethers like this compound. Generally, salts that "salt-out" non-ionic surfactants will lower the cloud point.

Table 1: Estimated Cloud Point of this compound (C12E2) in Phosphate-Buffered Saline (PBS) with Varying NaCl Concentrations

| NaCl Concentration in PBS (M) | Estimated Cloud Point (°C) |

| 0 (DI Water) | ~33-35 |

| 0.15 (Standard PBS) | ~28-30 |

| 0.5 | ~22-25 |

| 1.0 | ~15-18 |

Note: These values are estimations based on data for similar lauryl alcohol ethoxylates and the known effect of NaCl on their cloud points.[2] The exact cloud point can vary with the specific formulation of PBS and the purity of this compound.

Tris (tris(hydroxymethyl)aminomethane) buffers are commonly used in molecular biology and biochemistry. The effect of Tris itself on the cloud point of non-ionic surfactants is not as pronounced as that of inorganic salts. However, the pH of the Tris buffer can influence the stability of other components in a formulation, which may indirectly affect the thermal behavior of this compound. The pH of Tris buffers is also known to be temperature-dependent.

Table 2: Qualitative Effect of Tris Buffer on this compound Thermostability

| Buffer Component | General Effect on Cloud Point | Considerations |

| Tris Base | Minimal direct effect | pH decreases with increasing temperature, which can affect the stability of other formulation components. |

| Tris-HCl | Salt component (Cl-) may slightly lower the cloud point. | The overall effect is generally less pronounced than with high concentrations of salts like NaCl. |

Citrate (B86180) buffers are used in a variety of pharmaceutical and biological applications. Citrate ions can have a "salting-in" or "salting-out" effect depending on the specific surfactant and other formulation components.

Table 3: Qualitative Effect of Citrate Buffer on this compound Thermostability

| Buffer Component | General Effect on Cloud Point | Considerations |

| Sodium Citrate | Can either increase or decrease the cloud point depending on concentration and other formulation factors. | The trivalent citrate anion can have complex interactions with the ethylene (B1197577) oxide chains of the surfactant. |

| Citric Acid | pH of the buffer will be a significant factor. | At lower pH, hydrolysis of the ether linkages in the polyethylene glycol chain may be a concern at elevated temperatures over long periods. |

Note: Direct experimental data on the cloud point of this compound in citrate buffers is limited. It is recommended to perform experimental validation for specific applications.

Experimental Protocols for Thermostability Assessment

This method visually determines the temperature at which a surfactant solution becomes turbid.

-

Apparatus: A controlled temperature water bath, a calibrated thermometer, and clear glass test tubes.

-

Procedure:

-

Prepare a solution of this compound in the desired experimental buffer at a specific concentration (e.g., 1% w/v).

-

Place the test tube containing the solution in the water bath.

-

Slowly heat the water bath while gently stirring the solution.

-

Record the temperature at which the solution first shows signs of turbidity. This is the cloud point.

-

To confirm, slowly cool the solution and record the temperature at which it becomes clear again. The two temperatures should be in close agreement.

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as a function of temperature.

-

The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting and glass transitions, providing information on the physical stability of the sample.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min).

-

The instrument records the heat flow to the sample relative to the reference.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.

-

Potential Interactions with Signaling Pathways

While specific studies on the direct interaction of this compound with intracellular signaling pathways are limited, non-ionic surfactants, in general, can influence cellular processes, primarily through their interaction with cell membranes.

-

Membrane Fluidity: Polyoxyethylene alkyl ethers can insert into the lipid bilayer of cell membranes, altering their fluidity. This can indirectly affect the function of membrane-bound proteins, including receptors and ion channels, which are key components of signaling cascades.

-

P-glycoprotein (P-gp) Inhibition: Some polyoxyethylene alkyl ethers have been shown to inhibit the function of P-glycoprotein, an ATP-binding cassette (ABC) transporter involved in multidrug resistance.[3] This inhibition can be due to alterations in membrane fluidity and direct effects on P-gp's ATPase activity.[3]

-

Modulation of Kinase Pathways: By affecting membrane integrity and the function of membrane receptors, surfactants could potentially modulate downstream signaling pathways such as the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways, which are central to cell proliferation, survival, and differentiation.[4][5] However, direct evidence for this compound in these pathways is lacking.

Conclusion

References

The Surfactant Laureth-2: An Exploration of Potential in Molecular Biology

An in-depth analysis of Laureth-2 reveals its established role in the cosmetics industry and explores its theoretical, yet currently undocumented, applications within molecular biology research. While primarily utilized as an emulsifier and surfactant in personal care products, the physicochemical properties of this compound suggest potential, albeit unproven, utility in the laboratory setting for researchers, scientists, and drug development professionals. This guide synthesizes the known characteristics of this compound and contrasts them with commonly used laboratory detergents to postulate its prospective applications.

Introduction to this compound

This compound is a non-ionic surfactant and a polyethylene (B3416737) glycol ether of lauryl alcohol. Its chemical structure consists of a hydrophobic 12-carbon alkyl chain (lauryl) and a hydrophilic polyethylene glycol chain with an average of two ethylene (B1197577) oxide units. This amphipathic nature allows it to reduce surface tension and form micelles, properties that are exploited in its widespread use as an emulsifying and foaming agent in cosmetics such as shampoos and skin cleansers.

While a thorough review of scientific literature and technical datasheets reveals no established or documented use of this compound in molecular biology protocols, its properties as a non-ionic detergent are similar to those of reagents ubiquitously used in this field. Non-ionic detergents are favored in molecular biology for their ability to disrupt hydrophobic interactions and solubilize membranes without denaturing proteins, thereby preserving their native structure and function.

Potential, Unverified Applications in Molecular Biology

Based on the known functions of similar non-ionic surfactants like Triton™ X-100 and Tween® 20, we can hypothesize potential applications for this compound. It is crucial to note that the following are theoretical applications and would require empirical validation.

Cell Lysis and Protein Extraction

One of the most common uses for non-ionic detergents in molecular biology is the gentle lysis of cells to extract proteins. A detergent like this compound could potentially be used to solubilize the lipid bilayer of cell membranes, releasing cytoplasmic and membrane-bound proteins. Its efficacy would depend on its critical micelle concentration (CMC) and its ability to solubilize membranes without disrupting protein-protein interactions.

A hypothetical workflow for cell lysis using a generic non-ionic detergent is presented below.

Methodological & Application

Application Notes: The Use of Laureth-2 for Gentle Mammalian Cell Lysis

Introduction

Laureth-2, a non-ionic surfactant, is emerging as a gentle and effective reagent for the lysis of mammalian cells in various research applications.[1][2] Chemically, it is a polyoxyethylene ether of lauryl alcohol.[1][3] As a non-ionic detergent, this compound offers the significant advantage of disrupting cell membranes to release cellular contents while generally preserving the native structure and function of proteins.[4][5] This characteristic makes it an excellent alternative to harsher, denaturing detergents, particularly in experiments where protein activity and protein-protein interactions are under investigation.[6] These application notes provide a comprehensive overview, key performance data, and detailed protocols for utilizing this compound in mammalian cell lysis.

Mechanism of Action

Non-ionic detergents like this compound facilitate cell lysis by disrupting the lipid bilayer of the cell membrane. Their mechanism involves the following key steps:

-

Monomer Insertion: At concentrations below its Critical Micelle Concentration (CMC), this compound monomers insert themselves into the cell membrane's lipid bilayer.[4]

-

Membrane Solubilization: As the concentration of the detergent increases above the CMC, the detergent molecules aggregate to form micelles.[4][7] These micelles incorporate membrane phospholipids (B1166683) and proteins, leading to the formation of "mixed micelles."[4]

-

Cell Lysis: This process progressively destabilizes and solubilizes the membrane, resulting in the rupture of the cell and the release of cytoplasmic and organellar contents.[4]

Because this compound lacks a charged head group, it is less likely to denature proteins by disrupting their internal protein-protein interactions, making it a "non-denaturing" detergent.[4][5]

Quantitative Data and Detergent Properties

The choice of detergent is critical and depends on the specific application. The table below compares the properties of this compound with other commonly used non-ionic detergents. The optimal concentration for any detergent should be determined empirically for the specific cell type and application.

| Property | This compound | Triton X-100 | NP-40 (Igepal CA-630) |

| Type | Non-ionic[1] | Non-ionic[5] | Non-ionic[5] |

| Nature | Mild, Non-denaturing[4] | Mild, Non-denaturing[5] | Mild, Non-denaturing[5] |

| Chemical Name | Polyoxyethylene (2) Lauryl Ether[1] | Polyoxyethylene (9-10) octylphenol (B599344) ether | Nonylphenoxypolyethoxylethanol |

| HLB Value | 6.2[1] | 13.5 | 13.1 |

| CMC (mM) | ~1-5 (Estimated)[8] | 0.2-0.9 | 0.05-0.3 |

| Typical Working Conc. | 0.1% - 1.0% (w/v) | 0.1% - 1.0% (v/v)[9] | 0.1% - 1.0% (v/v)[6] |

| Primary Use | Solubilizing membrane proteins, gentle lysis[4] | General cell lysis, solubilizing proteins[4][5] | Isolating cytoplasmic proteins[5] |

Experimental Protocols

The following protocols are general guidelines for the lysis of mammalian cells using a this compound-based lysis buffer. Optimization may be required depending on the cell line and downstream application.

1. Preparation of this compound Lysis Buffer

This is a basic, non-denaturing lysis buffer formulation. Protease and phosphatase inhibitors must be added fresh before each use to prevent protein degradation.[10]

Components:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (w/v) this compound

Procedure:

-

Prepare the buffer solution with all components except this compound.

-

Gently dissolve the this compound in the buffer. As this compound is poorly soluble in water, gentle warming or extended mixing may be required.[1][2] Do not heat excessively, as this can degrade the detergent.

-

Adjust the final volume and store the buffer at 4°C.

-

Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the required volume of lysis buffer.

2. Protocol for Lysis of Adherent Mammalian Cells

This protocol is suitable for cells grown in monolayer culture (e.g., in plates or flasks).

Methodology:

-

Carefully aspirate the culture medium from the cells.

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]

-

Aspirate the PBS completely.

-

Add ice-cold this compound Lysis Buffer to the cells. (e.g., 500 µL for a 60 mm dish or 1 mL for a 100 mm dish).[11]

-

Place the dish on ice and incubate for 15-20 minutes, with occasional gentle swirling.[12]

-

Scrape the cells from the surface using a pre-chilled cell scraper.

-

Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the nuclei and insoluble debris.[12]

-

Carefully transfer the supernatant (containing cytoplasmic and membrane proteins) to a fresh, pre-chilled tube.

-

Determine the protein concentration using a suitable assay (e.g., BCA or Bradford). The lysate is now ready for downstream applications or can be stored at -80°C.

3. Protocol for Lysis of Suspension Mammalian Cells

This protocol is designed for cells grown in suspension culture.

Methodology:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[11]

-

Discard the supernatant.

-

Wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation step.[12]

-

Add ice-cold this compound Lysis Buffer to the cell pellet (e.g., 1 mL per 10^7 to 10^8 cells).[12]

-

Resuspend the pellet by gently pipetting up and down. Avoid excessive frothing.

-

Incubate the mixture on ice for 20-30 minutes, with gentle mixing or rotation.[11]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[12]

-

Transfer the supernatant to a fresh, pre-chilled tube.

-

Determine the protein concentration. The lysate can be used immediately or stored at -80°C.

Visualization of Workflows and Applications

Experimental Workflow for Cell Lysis and Protein Extraction

The following diagram outlines the standard workflow from cell culture to the preparation of a protein lysate ready for analysis.

Importance of Mild Lysis for Studying Signaling Pathways

Studying intracellular signaling pathways requires the preservation of delicate protein-protein interactions and post-translational modifications (e.g., phosphorylation). The use of a mild, non-denaturing detergent like this compound is critical for maintaining these interactions, which would be destroyed by harsh detergents.[6]

References

- 1. This compound - PCC Group Product Portal [products.pcc.eu]

- 2. specialchem.com [specialchem.com]

- 3. scribd.com [scribd.com]

- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 6. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 10. mpbio.com [mpbio.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. eurx.com.pl [eurx.com.pl]

Application Notes and Protocols: Laureth-2 for Membrane Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for biomedical research and drug development. Their extraction and stabilization from the native lipid bilayer environment is a critical step for functional and structural studies. This process, known as solubilization, typically employs detergents that form micelles to shield the hydrophobic transmembrane domains of the protein from the aqueous solvent.[]

These application notes provide a comprehensive guide for the use of Laureth-2 in membrane protein solubilization. Due to the absence of a definitive CMC value for this compound, this document provides a general protocol for membrane protein solubilization that can be adapted for detergents where the CMC is unknown, as well as a detailed protocol for the experimental determination of the CMC of a non-ionic surfactant like this compound.

Physicochemical Properties of Non-Ionic Detergents

The selection of a detergent is a critical step in the successful solubilization of a membrane protein.[2] The properties of the detergent, such as its CMC and aggregation number, will influence its effectiveness. The following table summarizes the known properties of this compound and compares them with other commonly used non-ionic detergents.

| Detergent | Chemical Name | Molecular Weight ( g/mol ) | CMC (% w/v) | CMC (mM) | Aggregation Number |

| This compound | Polyoxyethylene (2) lauryl ether | ~274.44 | Not available | Not available | Not available |

| n-Dodecyl-β-D-maltoside (DDM) | 4-O-α-D-Glucopyranosyl-dodecyl-β-D-glucopyranoside | 510.62 | 0.0087 | 0.17 | 140 |

| Octyl-β-D-glucopyranoside (OG) | Octyl-β-D-glucopyranoside | 292.37 | 0.73 | 25 | 27 |

| Triton™ X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 | 0.0155 | 0.24 | 140 |

| Cymal-5 | 5-Cyclohexyl-1-pentyl-β-D-maltoside | 464.55 | 0.12 | 2.6 | Not available |

Note: CMC values can be influenced by factors such as temperature, pH, and ionic strength of the buffer.

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization and Optimization

This protocol provides a framework for the solubilization of a target membrane protein from a prepared membrane fraction using a detergent with an unknown CMC, such as this compound. The key to this protocol is the empirical determination of the optimal detergent concentration.

Materials:

-

Isolated cell membranes containing the target protein

-

This compound (or other non-ionic detergent)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Protease inhibitor cocktail

-

Microcentrifuge tubes

-

Ultracentrifuge and appropriate tubes

-

End-over-end rotator or magnetic stirrer

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Membrane Preparation:

-

Start with a pellet of isolated cell membranes. The protein concentration of the membrane preparation should be determined using a suitable protein assay. A typical starting concentration is 1-10 mg/mL of total membrane protein.

-

-

Detergent Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10% w/v) in the solubilization buffer.

-

-

Detergent Screening and Optimization:

-